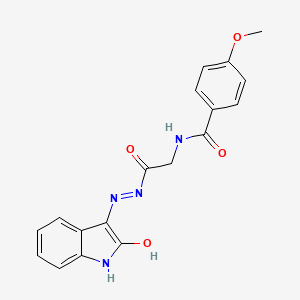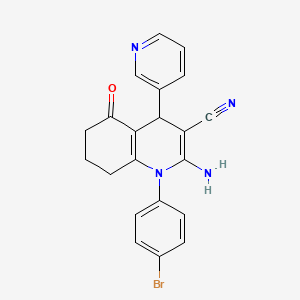![molecular formula C15H16N2OS B11111994 1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea](/img/structure/B11111994.png)
1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-PHENYL-1-[2-(PHENYLSULFANYL)ETHYL]UREA is an organic compound characterized by the presence of a phenyl group and a phenylsulfanyl group attached to an ethylurea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-PHENYL-1-[2-(PHENYLSULFANYL)ETHYL]UREA typically involves the reaction of phenyl isocyanate with 2-(phenylsulfanyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 3-PHENYL-1-[2-(PHENYLSULFANYL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-PHENYL-1-[2-(PHENYLSULFANYL)ETHYL]UREA has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-PHENYL-1-[2-(PHENYLSULFANYL)ETHYL]UREA involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound’s effects may be mediated through the inhibition or activation of these molecular targets, leading to the observed biological activities.
Comparison with Similar Compounds
- 1-PHENYL-3-(2,2,2-TRICHLORO-1-(4-CHLORO-PHENYLSULFANYL)-ETHYL)-UREA
- 1-PHENYL-3-(2,2,2-TRICHLORO-1-HYDROXY-ETHYL)-UREA
- 1-(4-CHLORO-PHENYL)-3-(3,5-DICHLORO-PHENYL)-UREA
Comparison: Compared to these similar compounds, 3-PHENYL-1-[2-(PHENYLSULFANYL)ETHYL]UREA is unique due to its specific substitution pattern and the presence of the phenylsulfanyl group. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H16N2OS |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-phenyl-3-(2-phenylsulfanylethyl)urea |
InChI |
InChI=1S/C15H16N2OS/c18-15(17-13-7-3-1-4-8-13)16-11-12-19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) |
InChI Key |
YAAOGANEPJARDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B11111914.png)
![2-(3-Methylphenoxy)-N-({N'-[(3Z)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11111917.png)


![2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(4-nitrophenyl)methylene]acetohydrazide](/img/structure/B11111929.png)
![17-(2-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11111935.png)

![4,4'-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline}](/img/structure/B11111950.png)
![2,4-diiodo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11111954.png)
![2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11111968.png)
-5-methoxy-2,3-dihydro-1H-inden-1-ylidene]amino}oxy)methanone](/img/structure/B11111977.png)

![3-methyl-N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B11112006.png)

